molecular formula C25H19ClN2O3S B2591655 2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291854-19-7

2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2591655
CAS No.: 1291854-19-7
M. Wt: 462.95
InChI Key: VAGBFEABMUPQJR-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its unique structural features, including a benzofuro[3,2-d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzofuro[3,2-d]pyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl and Methoxybenzyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the benzofuro[3,2-d]pyrimidinone core reacts with 2-chlorobenzyl chloride and 3-methoxybenzyl bromide in the presence of a base like potassium carbonate.

    Thioether Formation: The final step involves the formation of the sulfanyl linkage, typically achieved by reacting the intermediate with a thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery efforts.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its ability to undergo various chemical reactions makes it a valuable building block for material science applications.

Mechanism of Action

The mechanism by which 2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and methoxybenzyl groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one stands out due to its unique benzofuro[3,2-d]pyrimidinone core. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O3S/c1-30-18-9-6-7-16(13-18)14-28-24(29)23-22(19-10-3-5-12-21(19)31-23)27-25(28)32-15-17-8-2-4-11-20(17)26/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGBFEABMUPQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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